3-Bromo-2-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S. It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl chloride functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-bromo-2-hydroxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Sulfonylation: 3-Bromo-2-hydroxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be used to enhance the reaction rate and yield.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromo-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating sulfonamide and sulfonate derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with antiviral and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate derivatives, depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
2-Bromo-3-hydroxybenzene-1-sulfonyl chloride: Positional isomer with similar reactivity.
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride: Another positional isomer with comparable properties.
Uniqueness
3-Bromo-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and hydroxyl groups, which influence its reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H4BrClO3S |
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Molecular Weight |
271.52 g/mol |
IUPAC Name |
3-bromo-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H |
InChI Key |
QFYFQIRSQNNUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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